molecular formula C6H6IN3O2 B2395202 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2411315-04-1

7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2395202
CAS RN: 2411315-04-1
M. Wt: 279.037
InChI Key: WUSBYSNLOSAAEH-UHFFFAOYSA-N
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Description

“7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one” is a compound with the CAS Number: 2411315-04-1 . It has a molecular weight of 279.04 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name of the compound is 7-hydroxy-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . The InChI code is 1S/C6H6IN3O2/c7-3-1-9-10-4(11)2-8-6(12)5(3)10/h1,4,11H,2H2,(H,8,12) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 279.04 .

Scientific Research Applications

Heterocyclic Chemistry

  • The compound is involved in the study of novel heterocyclic systems, such as the synthesis of spiro-fused azirino-pyrazolones, where it contributes to understanding the structure and reactivity of these unique chemical frameworks. The synthesis and structural elucidation of such compounds are critical for developing new materials and pharmaceuticals (Holzer et al., 2003).

Antibacterial and Antifungal Activities

  • Derivatives of pyrazolo[1,5-a]pyrazin compounds have been investigated for their antimicrobial properties. Research in this area focuses on the synthesis of new compounds and evaluating their effectiveness against various Gram-negative, Gram-positive bacteria, and fungi, which is crucial for the development of new antibiotics (Akbas & Berber, 2005).

Organic Synthesis and Chemical Transformations

  • The compound is related to research in organic synthesis, where it serves as a building block or intermediate in the construction of complex molecules. This includes studies on multicomponent condensations, regioselective syntheses, and catalyzed reactions that contribute to the development of efficient synthetic methodologies (Zaremba et al., 2013).

Medicinal Chemistry

  • Research in medicinal chemistry explores the synthesis of novel compounds with potential therapeutic applications. This includes the investigation of pyrazolo[1,5-a]pyrazin derivatives for their antibacterial, antifungal, and antimalarial activities, which is vital for discovering new drugs (Kalaria et al., 2014).

Catalysis and Green Chemistry

  • The compound is also part of research in catalysis and green chemistry, where it is involved in studies focusing on the development of environmentally friendly and efficient catalytic processes for the synthesis of heterocyclic compounds (Pal et al., 2013).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O2/c7-3-1-9-10-4(11)2-8-6(12)5(3)10/h1,4,11H,2H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBYSNLOSAAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=C(C=N2)I)C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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